

FK-565: An In-depth Technical Guide on a Potent Immunomodulatory Acyltripeptide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-565 is a synthetic acyltripeptide with potent immunomodulatory properties, positioning it as a significant subject of interest in drug development, particularly in the fields of immuno-oncology and infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **FK-565**. It details its mechanism of action, focusing on the activation of the intracellular pattern recognition receptor NOD1 and the subsequent signaling cascades. Furthermore, this guide presents key experimental data in structured tables and provides detailed protocols for essential in vitro assays to facilitate further research and development of this promising compound.

Chemical Structure and Properties

FK-565, also known as Heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a synthetic tripeptide that has garnered significant attention for its ability to stimulate the innate immune system. Its chemical and physical properties are summarized below.

Chemical Identifiers



Property	Value
IUPAC Name	(4R)-4-(Heptanoylamino)-4-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-6-carboxyhexanoyl]aminobutanoic acid
Synonyms	FK565, FR-41565
CAS Number	79335-75-4
Molecular Formula	C22H38N4O9
Molecular Weight	502.56 g/mol

Physicochemical Properties

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in DMSO and water
Stability	Stable under standard laboratory conditions. Long-term storage at -20°C is recommended.

Mechanism of Action: A NOD1 Agonist

FK-565 exerts its immunomodulatory effects primarily through the activation of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. NOD1 recognizes bacterial peptidoglycan (PGN) fragments containing diaminopimelic acid (DAP), a component of the cell wall of many Gram-negative and some Gram-positive bacteria. **FK-565**, containing a meso-diaminopimelic acid residue, mimics this bacterial component, leading to the activation of downstream signaling pathways.

Upon binding of **FK-565** to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the receptor-interacting protein kinase 2 (RIPK2), also known as RIP2. This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD1 and RIP2. The recruitment of RIP2 is a critical step that initiates a cascade of downstream signaling events, primarily through the



activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

The activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides, which orchestrate the subsequent innate and adaptive immune responses.



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Figure 1. Simplified signaling pathway of **FK-565**-mediated NOD1 activation.

Biological Activities and Quantitative Data

FK-565 has been shown to modulate the activity of various immune cells, leading to enhanced host defense against pathogens and cancer cells.

Macrophage Activation

FK-565 is a potent activator of macrophages, enhancing their phagocytic and tumoricidal capabilities. In vitro studies have demonstrated that **FK-565** can directly stimulate macrophages to produce reactive oxygen species and enhance their ability to kill tumor cells.



Parameter	Cell Type	Concentration	Effect	Reference
Tumoricidal Activity	Murine Peritoneal Macrophages	0.5 - 25 μg/mL	Induction of cytotoxicity against B16 melanoma cells	
Phagocytosis	Murine Peritoneal Macrophages	Not specified	Enhanced phagocytosis of latex particles	

Natural Killer (NK) Cell Modulation

FK-565 has been observed to modulate the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for eliminating virus-infected and cancerous cells.

Parameter	Cell Type	Concentration	Effect	Reference
NK Cell Activity	Human Peripheral Blood Mononuclear Cells	2 μg/mL (optimal)	Enhancement of NK cell cytotoxic activity	In vitro effects of an acyltripeptide, FK565, on NK-cell activity, LAK-cell generation and cytokine production by human mononuclear cells. Int J Immunopharmac ol. 1990;12(6):621-7.

In Vivo Efficacy



Preclinical studies in murine models have demonstrated the therapeutic potential of **FK-565** in both infectious disease and oncology settings.

Model	Dosing Regimen	Effect	Reference
Murine Metastasis Model	10 mg/kg (intraperitoneal)	Activation of macrophages to kill B16 melanoma cells	

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